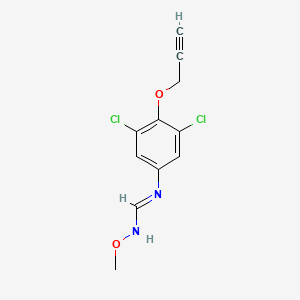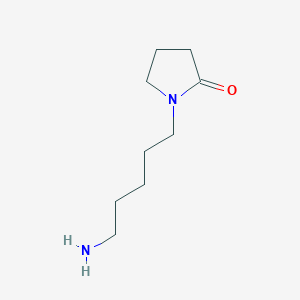
4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 2-chloro-3-phenylpropyl group and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dimethoxybenzene and 2-chloro-3-phenylpropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The 2-chloro-3-phenylpropyl bromide undergoes nucleophilic substitution with 1,2-dimethoxybenzene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The chloro group and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but with different functional groups.
Acetic acid, 2-chloro-,3-phenylpropyl ester: Shares the phenylpropyl group but differs in other substituents.
Uniqueness
4-(2-Chloro-3-phenylpropyl)-1,2-dimethoxybenzene is unique due to the combination of its chloro and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
93081-21-1 |
|---|---|
Fórmula molecular |
C17H19ClO2 |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
4-(2-chloro-3-phenylpropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C17H19ClO2/c1-19-16-9-8-14(12-17(16)20-2)11-15(18)10-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 |
Clave InChI |
LQYGPQBBALGYDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(CC2=CC=CC=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)

![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)

![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)
